molecular formula C6H12Br2O2 B1667888 Ethane, 1,2-bis(2-bromoethoxy)- CAS No. 31255-10-4

Ethane, 1,2-bis(2-bromoethoxy)-

Cat. No. B1667888
CAS RN: 31255-10-4
M. Wt: 275.97 g/mol
InChI Key: UOWNEWCMPHICQH-UHFFFAOYSA-N
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Description

“Ethane, 1,2-bis(2-bromoethoxy)-”, also known as “Bromo-PEG2-bromide”, is a PEG linker containing two bromide groups . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of “Ethane, 1,2-bis(2-bromoethoxy)-” involves an Appel reaction . The first stage involves the reaction of 2,2’-[1,2-ethanediylbis(oxy)]bisethanol with carbon tetrabromide in dichloromethane for 0.25 h . The second stage involves the reaction with triphenylphosphine in dichloromethane at 20°C .


Molecular Structure Analysis

The molecular formula of “Ethane, 1,2-bis(2-bromoethoxy)-” is C6H12Br2O2 . The InChI code is 1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 . The average mass is 275.966 Da and the monoisotopic mass is 273.920380 Da .


Physical And Chemical Properties Analysis

“Ethane, 1,2-bis(2-bromoethoxy)-” has a density of 1.7±0.1 g/cm3, a boiling point of 285.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.3±3.0 kJ/mol, and the flash point is 113.8±20.3 °C . The index of refraction is 1.497 .

Scientific Research Applications

Flame Retardancy and Decomposition Analysis

Ethane, 1,2-bis(2-bromoethoxy)-, is significant in the context of flame retardancy. Research by Altarawneh and Dlugogorski (2014) analyzed its thermal decomposition, particularly noting its behavior as a novel brominated flame retardant. They found that specific hydrogen shifts and bond scissions lead to the formation of multiple brominated compounds, which are crucial in the flame retardant process (Altarawneh & Dlugogorski, 2014).

Safety And Hazards

“Ethane, 1,2-bis(2-bromoethoxy)-” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-bis(2-bromoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNEWCMPHICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76779-16-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76779-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20341442
Record name Ethane, 1,2-bis(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-bromoethoxy)ethane

CAS RN

31255-10-4
Record name Ethane, 1,2-bis(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-bromoethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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